Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The pyrrole ring can interact with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
- Methyl 4-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethyl and methyl groups on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-4-7-6(2)5-8(10-7)9(11)12-3/h5,10H,4H2,1-3H3 |
InChI Key |
SJSOCCHZOCIUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(N1)C(=O)OC)C |
Origin of Product |
United States |
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